molecular formula C14H15NO2 B1325392 2-(4-T-Butylbenzoyl)oxazole CAS No. 898760-03-7

2-(4-T-Butylbenzoyl)oxazole

Cat. No. B1325392
M. Wt: 229.27 g/mol
InChI Key: RYDNYBLBWYGSSI-UHFFFAOYSA-N
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Description

“2-(4-T-Butylbenzoyl)oxazole” is a chemical compound with the molecular formula C14H15NO2 . It contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .


Synthesis Analysis

The synthesis of oxazole-based molecules like “2-(4-T-Butylbenzoyl)oxazole” has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “2-(4-T-Butylbenzoyl)oxazole” contains a total of 32 atoms, including 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .


Chemical Reactions Analysis

Oxazole compounds, including “2-(4-T-Butylbenzoyl)oxazole”, are known for their diverse chemical reactions. They are involved in electrophilic substitution, disruption of aromatic character at the C 4 –C 5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .


Physical And Chemical Properties Analysis

“2-(4-T-Butylbenzoyl)oxazole” is a stable compound with a molecular weight of 229.27 g/mol. It contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .

Scientific Research Applications

Oxazole Synthesis and Catalysis

The scientific research applications of 2-(4-T-Butylbenzoyl)oxazole predominantly revolve around its role in organic synthesis, particularly in the formation of oxazole rings. A significant study detailed an efficient modular synthesis of 2,4-oxazole via a [3 + 2] annulation involving terminal alkynes and carboxamides, facilitated by gold-catalyzed oxidation. This process highlighted the use of bidentate ligands to temper the reactivities of α-oxo gold carbene intermediates, enabling smoother reactions towards oxazole formation. Such advancements in oxazole synthesis are crucial, given the structural motif's prevalence in natural products and its implications in medicinal chemistry (Luo, Ji, Li, & Zhang, 2012).

Functionalization and Coupling Reactions

Further research applications involve the functionalization of oxazoles, as demonstrated by the development of methodologies for the Suzuki coupling of oxazole derivatives. These protocols allow for the modification of oxazole molecules at specific positions, expanding the utility of such compounds in creating novel structures with potential biological activities. The ability to efficiently couple oxazoles with various boronic acids underlines the versatility and applicability of oxazole derivatives in synthetic chemistry (Ferrer Flegeau, Popkin, & Greaney, 2006).

Medicinal Chemistry and Biological Activity

Oxazole-based compounds, including derivatives of 2-(4-T-Butylbenzoyl)oxazole, are noted for their broad spectrum of biological activities. Research has systematically reviewed oxazole compounds as medicinal drugs, revealing their potential in treating various diseases due to their ability to bind with diverse enzymes and receptors. This extensive activity profile makes oxazole derivatives valuable in the development of new therapeutic agents, highlighting the importance of continued research in this area (Zhang, Zhao, & Zhou, 2018).

Future Directions

Oxazole-based molecules, including “2-(4-T-Butylbenzoyl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various biological activities, making them valuable for future drug discovery and synthesis .

properties

IUPAC Name

(4-tert-butylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDNYBLBWYGSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642090
Record name (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-T-Butylbenzoyl)oxazole

CAS RN

898760-03-7
Record name [4-(1,1-Dimethylethyl)phenyl]-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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